1-(4-Cyano-pyridin-2-yl)-3-methyl-urea
Description
1-(4-Cyano-pyridin-2-yl)-3-methyl-urea is a synthetic urea derivative featuring a pyridine ring substituted with a cyano (-CN) group at the 4-position and a methyl-urea moiety at the 2-position. Its structure combines a polar cyano group with the hydrogen-bonding capacity of urea, making it a candidate for applications in medicinal chemistry or agrochemical research.
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
1-(4-cyanopyridin-2-yl)-3-methylurea |
InChI |
InChI=1S/C8H8N4O/c1-10-8(13)12-7-4-6(5-9)2-3-11-7/h2-4H,1H3,(H2,10,11,12,13) |
InChI Key |
LNTOASRKTGBPKO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=NC=CC(=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following urea derivatives share structural similarities but differ in substituents, influencing their physicochemical and biological behaviors:
a) 1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxidanylidene-pyridin-3-yl]-3-methyl-urea
- Key Features :
- SMILES :
CNC(=O)NC1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl - Molecular Formula : C₁₄H₁₃Cl₂N₃O₂
- Molar Mass : 342.18 g/mol
b) 1-(2-Chloroethyl)-3-(4-Methylpyridin-3-yl)urea
- Key Features: Pyridine ring substituted with a methyl group at the 4-position.
- Molecular Formula : C₉H₁₂ClN₃O
- Molar Mass : 213.66 g/mol
- Melting Point : 135–137°C (acetone)
c) 1-(4-Cyano-pyridin-2-yl)-3-methyl-urea (Target Compound)
- Key Features: Pyridine ring substituted with a cyano group at the 4-position. Urea moiety linked to a methyl group.
- Hypothesized Properties: Higher polarity due to the -CN group compared to methyl or dichlorophenyl substituents. Potential for stronger dipole interactions in biological systems.
Comparative Data Table
Research Findings and Implications
- The oxo group may participate in hydrogen bonding, affecting target binding .
- Compound b : The chloroethyl group suggests alkylating activity, which could confer cytotoxic properties. The methylpyridine group balances hydrophobicity .
- Target Compound: The cyano group’s electron-withdrawing nature may increase acidity of adjacent protons and enhance binding to enzymes or receptors via dipole interactions. Its smaller size compared to Compounds a and b might improve solubility but reduce lipophilicity.
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